molecular formula C8H6ClF3O B151105 2-Chloro-5-(trifluoromethyl)benzyl alcohol CAS No. 64372-62-9

2-Chloro-5-(trifluoromethyl)benzyl alcohol

Cat. No. B151105
CAS RN: 64372-62-9
M. Wt: 210.58 g/mol
InChI Key: VEKMDPQNERMQMO-UHFFFAOYSA-N
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Description

The compound "2-Chloro-5-(trifluoromethyl)benzyl alcohol" is a benzyl alcohol derivative with a chloro and a trifluoromethyl group on the aromatic ring. This structure suggests that it may have unique reactivity due to the electron-withdrawing effects of the trifluoromethyl group and the potential for nucleophilic substitution at the chloro position.

Synthesis Analysis

The synthesis of compounds related to "2-Chloro-5-(trifluoromethyl)benzyl alcohol" can involve various strategies. For instance, the oxidation of benzyl alcohols with difluoro(aryl)-λ3-bromane can lead to the formation of aryl fluoromethyl ethers, which suggests a pathway for introducing fluorinated groups into benzyl alcohols . Additionally, the reaction of 1,3,5-Tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide yielding 2,4,6-tris(trifluoromethyl)benzoic acid indicates a method for incorporating trifluoromethyl groups onto an aromatic ring .

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Chloro-5-(trifluoromethyl)benzyl alcohol" can be complex due to the presence of fluorinated substituents. Single-crystal X-ray diffraction studies have been used to determine the steric structure of related compounds, such as 2-alkoxy-2,5-dioxo-4,4-bis(trifluoromethyl)-7(8)-chloro-1,3,2λ5-benzodioxaphosphepins . This technique could potentially be applied to analyze the molecular structure of "2-Chloro-5-(trifluoromethyl)benzyl alcohol" as well.

Chemical Reactions Analysis

The presence of a trifluoromethyl group and a chloro substituent on the benzyl alcohol framework can influence the chemical reactivity of the compound. For example, the synthesis of 1-Aryl-1-chloro-2,2,2-trifluoroethylisocyanates and their subsequent reactions to form derivatives of 2-aryl-2-trifluoromethyl-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones demonstrate the reactivity of chloro and trifluoromethyl substituents in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Chloro-5-(trifluoromethyl)benzyl alcohol" would likely be influenced by the electron-withdrawing trifluoromethyl group and the chloro substituent. These groups can affect the acidity, boiling point, solubility, and stability of the compound. The steric hindrance observed in the chemistry of 2,4,6-tris(trifluoromethyl)benzoic acid, which affects its reactivity with ethanol, suggests that similar steric effects might be present in "2-Chloro-5-(trifluoromethyl)benzyl alcohol" .

Scientific Research Applications

Benzylation of Alcohols

2-Chloro-5-(trifluoromethyl)benzyl alcohol is utilized in the benzylation of alcohols. This process is fundamental in organic synthesis for protecting alcohol functionalities and modifying molecular structures. For example, Poon and Dudley (2006) describe a method for converting alcohols into benzyl ethers using a stable organic salt, showcasing the potential of benzyl alcohols in synthetic chemistry (Poon & Dudley, 2006).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives, including 2-Chloro-5-(trifluoromethyl)benzyl alcohol, has been studied for the conversion into corresponding aldehydes. Higashimoto et al. (2009) found that this reaction proceeds with high conversion and selectivity under an O2 atmosphere, highlighting the role of benzyl alcohols in photocatalytic processes (Higashimoto et al., 2009).

Chemical Synthesis and Reactions

2-Chloro-5-(trifluoromethyl)benzyl alcohol is involved in various chemical synthesis and reactions. For instance, Sun et al. (2008) developed a method for the selective chlorination of benzyl alcohols under neutral conditions, which is a critical reaction in organic and medicinal chemistry (Sun et al., 2008). Additionally, Carter et al. (1958) investigated the antibacterial and antifungal properties of substituted benzyl alcohols, providing insights into the biomedical applications of these compounds (Carter et al., 1958).

Application in Organic Synthesis

The role of benzyl alcohols in organic synthesis is further exemplified by Yamada, Fujita, and Kunishima (2012), who introduced a novel acid-catalyzed O-benzylating reagent with high atom economy, demonstrating the versatility of benzyl alcohols in synthetic applications (Yamada, Fujita, & Kunishima, 2012).

Safety And Hazards

“2-Chloro-5-(trifluoromethyl)benzyl alcohol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKMDPQNERMQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380776
Record name [2-Chloro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)benzyl alcohol

CAS RN

64372-62-9
Record name [2-Chloro-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-(TRIFLUOROMETHYL)BENZYLALCOHOL
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Record name 2-Chloro-5-(trifluoromethyl)benzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Saharan - Journal of the Indian Chemical Society, 2022 - Elsevier
Image 1 The rising interest in advances of sustainable and greener synthetic approaches has encouraged chemists to investigate novel methods to stimulate organic compounds. The …
Number of citations: 0 www.sciencedirect.com

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